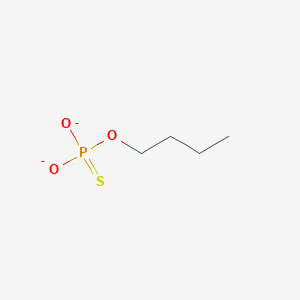
O-Butyl phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Butyl phosphorothioate is an organophosphorus compound that contains both phosphorus and sulfur atoms. This compound is part of the larger family of phosphorothioates, which are known for their diverse applications in various fields such as agriculture, medicine, and industry. Phosphorothioates are characterized by the presence of a phosphorus-sulfur (P-S) bond, which imparts unique chemical and biological properties to these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl phosphorothioate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction leads to the formation of O,O’-dialkyl thiophosphate anions, which then react with the alkyl halides to produce the desired phosphorothioate . Another method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of phosphorothioates, including this compound, often employs surface-mediated solid-phase reactions. These methods are favored due to their ease of setup, mild reaction conditions, high selectivity, and cost-effectiveness compared to homogeneous reactions .
Analyse Chemischer Reaktionen
Types of Reactions
O-Butyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert phosphorothioates to phosphines.
Substitution: Nucleophilic substitution reactions are common, where the P-S bond is targeted by nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl halides, bases (such as triethylamine), and oxidizing or reducing agents. Reaction conditions often involve mild temperatures and solvent-free environments to enhance reaction efficiency and selectivity .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphorothioate oxides, while substitution reactions produce various substituted phosphorothioates .
Wissenschaftliche Forschungsanwendungen
O-Butyl phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of other organophosphorus compounds.
Biology: Phosphorothioates are studied for their potential as enzyme inhibitors and antiviral agents.
Medicine: They are explored for their chemotherapeutic properties and potential use in drug development.
Wirkmechanismus
The mechanism of action of O-Butyl phosphorothioate involves its interaction with molecular targets through the P-S bond. This bond can undergo cleavage and reformation, allowing the compound to participate in various biochemical pathways. The specific molecular targets and pathways depend on the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to O-Butyl phosphorothioate include other phosphorothioates such as O,O’-diethyl thiophosphate and O,O’-dimethyl thiophosphate . These compounds share the P-S bond and exhibit similar chemical and biological properties.
Uniqueness
This compound is unique due to its specific alkyl group (butyl) attached to the phosphorus atom. This structural variation can influence its reactivity and biological activity compared to other phosphorothioates .
Eigenschaften
CAS-Nummer |
93913-75-8 |
|---|---|
Molekularformel |
C4H9O3PS-2 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
butoxy-dioxido-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O3PS/c1-2-3-4-7-8(5,6)9/h2-4H2,1H3,(H2,5,6,9)/p-2 |
InChI-Schlüssel |
LMZSPXZNYGLPAV-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCOP(=S)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


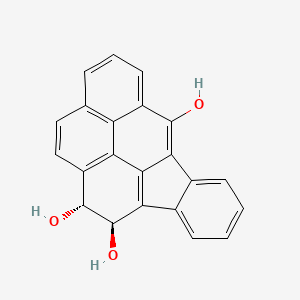
![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
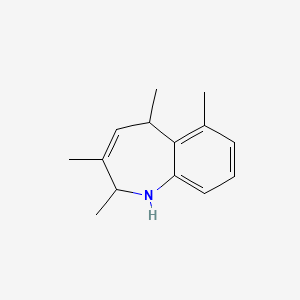
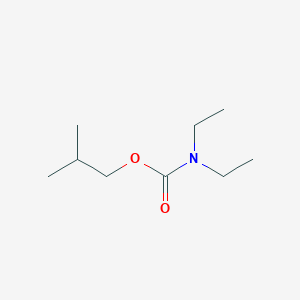
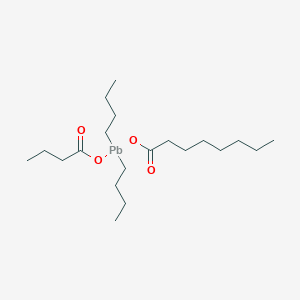
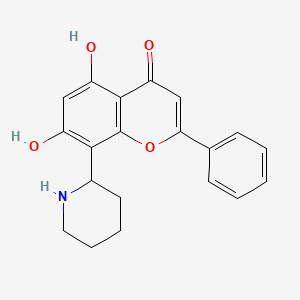
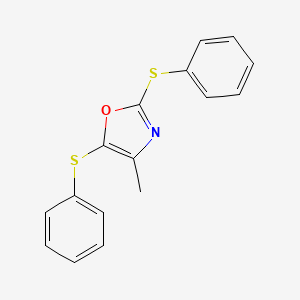
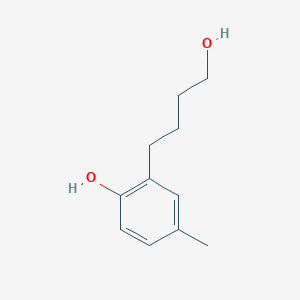
![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
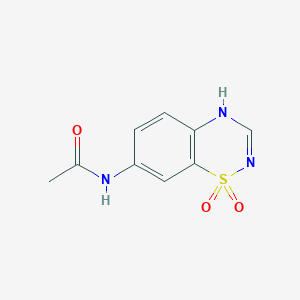
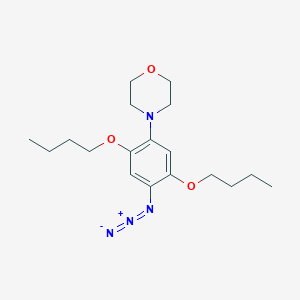
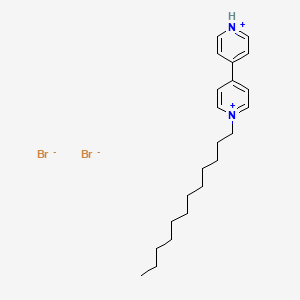
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
